molecular formula C45H69N3O14 B8103882 DBCO-NHCO-PEG12-amine

DBCO-NHCO-PEG12-amine

Cat. No.: B8103882
M. Wt: 876.0 g/mol
InChI Key: AKUCYRZHMXXTCA-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG12-amine is a heterobifunctional reagent featuring a dibenzocyclooctyne (DBCO) group and a terminal primary amine, connected by a 12-unit polyethylene glycol (PEG) spacer . The DBCO group undergoes a rapid, catalyst-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified molecules, making it ideal for sensitive biological systems where copper is undesirable . The primary amine group readily reacts with carboxylic acids or activated NHS esters to form stable amide bonds, providing a second orthogonal conjugation handle . This dual reactivity enables highly efficient, multi-step bioconjugation strategies for linking azide-functionalized and carboxyl-functionalized molecules. The extended PEG12 spacer is critical for enhancing the solubility of conjugated complexes in aqueous buffers, reducing aggregation, and providing the flexibility and steric reach necessary to optimize biomolecular interactions . This makes the linker exceptionally valuable in advanced research applications, including the construction of Antibody-Drug Conjugates (ADCs) where it can modulate hydrophobicity, improve solubility, and influence pharmacokinetics . It is also widely used in protein and antibody labeling for creating well-defined conjugates, the synthesis of Proteolysis-Targeting Chimeras (PROTACs) , and the development of diagnostic probes and drug delivery systems . With a molecular formula of C45H69N3O14 and a molecular weight of 876.04 g/mol, it is supplied at a high purity (≥95%) to ensure reproducible experimental results . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N3O14/c46-13-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-12-44(49)47-14-11-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUCYRZHMXXTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N3O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-NHCO-PEG12-amine is synthesized through a series of chemical reactions involving the conjugation of DBCO and PEG12-amine. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG12-amine primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable triazole linkages, which are used in the synthesis of PROTACs and other bioconjugates .

Scientific Research Applications

PROTAC Linker Applications

Overview of PROTAC Technology
PROTACs (PROteolysis TArgeting Chimeras) are innovative therapeutic agents designed to selectively degrade target proteins within cells. DBCO-NHCO-PEG12-amine serves as a crucial linker in the synthesis of PROTACs, facilitating the connection between ligands that bind to target proteins and E3 ubiquitin ligases, which mediate protein degradation.

Mechanism of Action
The compound employs the ubiquitin-proteasome system to tag unwanted proteins for destruction. By linking two distinct ligands through this compound, researchers can create a bifunctional molecule that promotes targeted protein degradation. This specificity enhances therapeutic efficacy while minimizing off-target effects .

Case Studies
Recent studies have demonstrated the effectiveness of this compound in developing PROTACs targeting various oncogenic proteins. For instance, a study highlighted the successful degradation of a specific oncogene using this linker, resulting in significant tumor growth inhibition in preclinical models .

Antibody-Drug Conjugates (ADCs)

Role in ADCs
this compound is also employed as a linker in ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells. The incorporation of PEG spacers enhances solubility and stability while reducing immunogenicity.

Physicochemical Properties
The presence of PEG linkers like this compound modulates important physicochemical properties:

  • Hydrophobicity : Balances the hydrophobic nature of payloads.
  • Solubility : Improves the solubility of conjugated drugs.
  • Drug-to-Antibody Ratio (DAR) : Increases DAR for enhanced therapeutic potency.

These modifications contribute to improved pharmacodynamic properties such as increased cytotoxicity and optimized pharmacokinetics, including extended half-life and better biodistribution .

Example Applications
Several ADCs utilizing this compound have shown promising results in clinical trials. For example, ADCs targeting HER2-positive cancers have demonstrated enhanced efficacy due to the optimized linker properties .

Bioconjugation and Chemical Biology

Click Chemistry
this compound is integral to click chemistry applications due to its ability to undergo copper-free click reactions with azide-containing biomolecules. This property is particularly useful for bioconjugation processes where precise attachment of biomolecules is required.

Applications in Research
In chemical biology, this compound facilitates the development of biosensors and drug delivery systems by allowing researchers to conjugate various biomolecules (e.g., peptides, proteins) with high specificity and efficiency .

Summary Table of Applications

Application AreaDescriptionKey Benefits
PROTAC LinkerConnects ligands for targeted protein degradationEnhanced specificity and efficacy
Antibody-Drug ConjugatesLinks antibodies with cytotoxic drugsImproved solubility, stability, and DAR
BioconjugationFacilitates precise attachment of biomolecules through click chemistryHigh specificity and efficiency

Comparison with Similar Compounds

Critical Considerations

  • Storage : this compound requires storage at -20°C in anhydrous conditions to prevent hydrolysis of the amide bond .
  • Purity : Commercial suppliers (e.g., MedChemExpress, Xi’an KX Bio-Tech) provide >95% purity with LC/MS and NMR validation .
  • Cost : PEG12 derivatives are typically more expensive (e.g., ~$540/100 mg for DBCO-PEG12-amine) than shorter analogs due to synthesis complexity .

Biological Activity

DBCO-NHCO-PEG12-amine is a bioorthogonal reagent widely utilized in chemical biology for its ability to facilitate specific conjugation reactions. This compound contains a dibenzocyclooctyne (DBCO) moiety, which is known for its efficiency in strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for copper catalysis, and a polyethylene glycol (PEG) chain that enhances solubility and biocompatibility.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₉N₃O₁₂
  • Molecular Weight : 307.4 g/mol
  • Functional Groups :
    • DBCO: Provides bioorthogonal reactivity.
    • Amine Group: Capable of forming amide bonds with carboxylic acids.
    • PEG Spacer: Improves solubility and reduces immunogenicity.

This compound operates through SPAAC, allowing it to react with azide-functionalized biomolecules to form stable triazole linkages. This reaction is highly selective and efficient, making it suitable for various applications in bioconjugation and drug delivery systems.

In Vitro Studies

  • Cytotoxicity : Research indicates that the incorporation of this compound into antibody-drug conjugates (ADCs) can significantly enhance cytotoxicity against cancer cell lines. The PEG linker modulates the pharmacodynamics by improving solubility and facilitating payload release, leading to increased drug efficacy .
  • Cellular Uptake : The PEG component enhances cellular uptake of conjugated drugs due to improved solubility in biological fluids. Studies have demonstrated that PEGylation can lead to a higher drug accumulation in target tissues, such as tumors .

In Vivo Studies

  • Biodistribution : Animal studies have shown that this compound conjugates exhibit favorable biodistribution profiles, with prolonged circulation times compared to non-PEGylated counterparts. This property is crucial for maximizing therapeutic effects while minimizing off-target toxicity .
  • Therapeutic Applications : The compound has been explored in various therapeutic contexts, including targeted cancer therapy and gene delivery systems. For instance, it has been used to deliver RNAi triggers effectively, demonstrating its versatility beyond traditional drug delivery .

Case Study 1: Antibody-Drug Conjugates

In a study published by AxisPharm, researchers evaluated the efficacy of this compound in ADC formulations. The results indicated a significant increase in the drug-to-antibody ratio (DAR), which correlated with enhanced cytotoxicity against HER2-positive breast cancer cells. The study concluded that the DBCO linker facilitated effective conjugation without compromising the antibody's binding affinity .

Case Study 2: Gene Delivery Systems

A recent investigation highlighted the use of this compound in delivering siRNA molecules to target cells. The study demonstrated that the compound improved the stability of siRNA in serum, leading to enhanced gene silencing effects in vitro and promising results in vivo .

Comparative Analysis of this compound with Other Linkers

PropertyThis compoundOther Linkers (e.g., NHS)
ReactivityHigh (SPAAC)Moderate (requires catalysts)
SolubilityHighVariable
BiocompatibilityExcellentGood
StabilityHighModerate
Application RangeBroad (ADCs, gene delivery)Limited

Q & A

Q. What are the key structural and physicochemical properties of DBCO-NHCO-PEG12-amine, and how do they influence its applications in bioconjugation?

this compound comprises a dibenzocyclooctyne (DBCO) group, a 12-unit PEG spacer, and a terminal amine. Its molecular weight varies slightly depending on PEG chain length and modifications (e.g., ~936 Da in some reports , while others cite 876.04 Da ). The PEG spacer enhances solubility in aqueous and organic solvents (e.g., DMSO, DMF) and reduces steric hindrance during conjugation . The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC), while the amine allows further functionalization via carbodiimide coupling. Researchers should validate molecular weight and purity using HPLC and mass spectrometry due to discrepancies in reported values .

Q. How can this compound be synthesized and characterized for research use?

Synthesis typically involves coupling DBCO-NHS esters to PEG-amine precursors, followed by purification via column chromatography or dialysis . Key characterization steps include:

  • NMR (¹H/¹³C) to confirm DBCO and PEG backbone integrity.
  • FT-IR to verify amide bond formation (NHCO stretch at ~1650 cm⁻¹).
  • HPLC (reverse-phase) to assess purity (>95% recommended for reproducible results) . Note: Batch-to-batch PEG polydispersity may require additional SEC-MALS analysis for precise molecular weight determination .

Q. What are the primary applications of this compound in academic research?

Its dual functionality enables:

  • Bioconjugation : Linking azide-modified biomolecules (e.g., antibodies, peptides) to amine-containing surfaces or carriers .
  • Drug delivery : Constructing PEGylated nanocarriers for controlled payload release .
  • Surface functionalization : Immobilizing biomolecules on amine-reactive substrates (e.g., gold nanoparticles, silica) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in SPAAC-based bioconjugation?

  • Kinetic analysis : Monitor reaction progress via UV-Vis (DBCO absorbance at ~309 nm) or fluorescence quenching .
  • Solvent optimization : Use DMF:H₂O (1:1) to balance DBCO solubility and biomolecule stability.
  • Molar ratios : A 1.2:1 (DBCO:azide) ratio minimizes unreacted azides while avoiding PEG crowding . Contradictions in reported reaction efficiencies (e.g., pH-dependent side reactions) should be addressed by pre-screening conditions using model azides (e.g., azido-fluorescein) .

Q. What experimental design principles apply when using this compound in drug delivery systems?

  • PICO framework : Define:
  • Population : Target cells/tissues.
  • Intervention : DBCO-PEG-drug conjugate.
  • Comparison : Non-PEGylated or linear PEG controls.
  • Outcome : Bioavailability, toxicity, and release kinetics .
    • In vitro-in vivo correlation (IVIVC) : Use dialysis membranes to simulate physiological release profiles before animal studies .

Q. How should researchers address contradictions in this compound’s reported biocompatibility?

While some studies claim "excellent biocompatibility" , others note PEG-related immunogenicity in vivo. Mitigation strategies include:

  • Preclinical testing : Evaluate cytotoxicity (MTT assay) and hemocompatibility (hemolysis assay) across cell lines .
  • PEG alternatives : Test shorter PEG chains (e.g., PEG4) or branched PEGs to reduce immune recognition .

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Accelerated stability studies : Store aliquots at -20°C, 4°C, and 25°C; monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light sensitivity : Compare NMR spectra of light-exposed vs. dark-stored samples to detect DBCO oxidation .

Q. How can conjugation efficiency be quantified when using this compound in complex biological matrices?

  • Fluorescence labeling : Use DBCO-Cy5 and azide-Cy3 for Förster resonance energy transfer (FRET)-based efficiency calculations .
  • MALDI-TOF MS : Compare mass shifts before/after conjugation to confirm stoichiometry .

Emerging Research Directions

Q. What novel applications are emerging for this compound in nanomaterial engineering?

Recent studies explore:

  • MOF functionalization : Incorporating DBCO-PEG into metal-organic frameworks (MOFs) for targeted drug delivery .
  • Multi-enzyme assemblies : Co-immobilizing azide-tagged enzymes on PEG-amine scaffolds for cascade reactions .

Q. How can this compound improve super-resolution imaging techniques?

  • STORM/PALM : Conjugate DBCO to amine-modified photoswitchable dyes (e.g., Alexa Fluor 647) for single-molecule tracking .
  • Artifact mitigation : Use PEG spacers to reduce dye aggregation and background noise .

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